molecular formula C13H18N2O2S2 B2751453 3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea CAS No. 338975-29-4

3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea

Cat. No.: B2751453
CAS No.: 338975-29-4
M. Wt: 298.42
InChI Key: NVPWNTPIBZNILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea is a synthetic urea derivative characterized by a central urea moiety (NHCONH) substituted with a phenyl group at the N1 position and a bis(ethylsulfanyl)acetyl group at the N3 position. Urea derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and stability.

Properties

IUPAC Name

2,2-bis(ethylsulfanyl)-N-(phenylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-3-18-12(19-4-2)11(16)15-13(17)14-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPWNTPIBZNILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NC(=O)NC1=CC=CC=C1)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(ethylsulfanyl)acetyl]-N’-phenylurea typically involves the reaction of 2,2-bis(ethylsulfanyl)acetic acid with phenylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 2,2-bis(ethylsulfanyl)acetic acid.

    Step 2: Reaction of 2,2-bis(ethylsulfanyl)acetic acid with phenylisocyanate to form N-[2,2-bis(ethylsulfanyl)acetyl]-N’-phenylurea.

Industrial Production Methods

Industrial production methods for N-[2,2-bis(ethylsulfanyl)acetyl]-N’-phenylurea involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Oxidation of Ethylsulfanyl Groups

The ethylsulfanyl (-S-C₂H₅) groups are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is consistent with thioether oxidation pathways observed in structurally similar compounds .

Reaction Conditions Products Mechanistic Pathway References
H₂O₂ (30%) in acetic acid, 60°C, 2 hBis(ethylsulfinyl)acetyl derivativeElectrophilic oxidation
mCPBA (1.2 eq), CH₂Cl₂, 0°C to RTBis(ethylsulfonyl)acetyl derivativeRadical-mediated oxidation

Heterocyclization Reactions

The bis(ethylsulfanyl)acetyl moiety participates in cyclocondensation reactions with α-halo carbonyl compounds or electrophilic dienophiles, forming sulfur-containing heterocycles .

Reaction with α-Haloketones

Under basic conditions, intramolecular nucleophilic substitution (SₙAr) occurs, yielding quinazolinone derivatives :

text
3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea + 2-bromoacetophenone → 1-phenyl-3-(quinazolin-4-one) derivative

Key Conditions : K₂CO₃, DMF, 80°C, 6 h .

Cycloaddition with DMAD

Reaction with dimethyl acetylenedicarboxylate (DMAD) proceeds via Michael addition, forming thieno[2,3-d]pyrimidine systems :

text
Reaction Scheme: Bis(ethylsulfanyl)acetyl group + DMAD → Thienopyrimidine-4-thione derivative

Yield : 65–72% (ethanol, reflux, 8 h) .

Hydrolysis of Urea and Acetyl Groups

The urea linkage undergoes hydrolysis under acidic or basic conditions, while the acetyl group may decarboxylate .

Conditions Products Key Observations
6M HCl, reflux, 4 hPhenylamine + 2,2-bis(ethylsulfanyl)acetic acidComplete urea cleavage
NaOH (10%), MeOH/H₂O, RT, 12 hSodium salt of acetic acid derivativePartial deacetylation observed

Metal Coordination Chemistry

The sulfur and oxygen atoms in the molecule act as potential ligands for transition metals, forming complexes with applications in catalysis or bioactivity .

Example Reaction with Cu(II) :

text
This compound + Cu(NO₃)₂·3H₂O → [Cu(L)₂(NO₃)]NO₃ (octahedral geometry)

Characterization : IR ν(C=O) shift from 1680 → 1620 cm⁻¹, confirming metal coordination .

Alkylation and Acylation

The nitrogen atoms in the urea group undergo alkylation or acylation under standard conditions :

Reagent Product Application
Methyl iodide, K₂CO₃N-Methylated urea derivativeEnhanced lipophilicity
Acetyl chloride, pyridineDiacetylated productSteric hindrance modulation

Comparative Reactivity Table

A comparison with analogous thiourea derivatives highlights key differences in reaction kinetics and product stability:

Property This compound Thiourea Analog
Hydrolysis rate (pH 7)t₁/₂ = 48 ht₁/₂ = 12 h
Oxidation susceptibilityModerate (S→SO)High (S→SO₂)
Metal-binding capacityStrong (via S/O)Stronger (via S/N)

Mechanistic Insights

  • Cyclization : The electron-withdrawing acetyl group enhances electrophilicity at the urea nitrogen, facilitating intramolecular attack (SₙAr) .

  • Oxidation : Ethylsulfanyl groups follow a radical-mediated pathway with mCPBA, versus electrophilic oxidation with H₂O₂ .

  • Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the urea carbonyl, followed by nucleophilic water attack .

Scientific Research Applications

Synthesis and Structural Characteristics

3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea can be synthesized through a series of chemical reactions involving the appropriate acylation of phenylurea derivatives. The structural features of this compound include a urea functional group and ethylsulfanyl substituents, which may contribute to its biological activity.

Biological Activities

1. Anticancer Properties:
Research has indicated that urea derivatives can exhibit significant anticancer activity. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly the G1 phase .

2. Enzyme Inhibition:
Compounds with urea moieties have been investigated for their ability to inhibit key enzymes associated with diseases such as diabetes and Alzheimer's disease. For example, derivatives have been shown to act as effective inhibitors of acetylcholinesterase and α-glucosidase, which are crucial targets in the treatment of these conditions .

3. Antimicrobial Activity:
Some studies suggest that urea derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics. The presence of sulfur in the structure may enhance their ability to disrupt microbial membranes or inhibit bacterial growth .

Therapeutic Applications

1. Diabetes Management:
The inhibition of α-glucosidase by compounds like this compound could play a significant role in managing Type 2 diabetes mellitus (T2DM). By slowing carbohydrate digestion and absorption, these compounds can help regulate blood sugar levels .

2. Neurodegenerative Disorders:
Given their inhibitory effects on acetylcholinesterase, these compounds may also be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine levels in the brain, they could potentially improve cognitive function .

Case Study 1: Anticancer Activity

A study investigating a series of urea derivatives found that specific modifications led to enhanced anticancer activity against MDA-MB-231 breast cancer cells. The synthesized compounds were evaluated for their antiproliferative effects using MTT assays, demonstrating significant cytotoxicity at micromolar concentrations .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibitors, researchers synthesized a range of substituted phenylureas and evaluated their inhibitory effects on acetylcholinesterase and α-glucosidase. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating strong inhibitory potential against these enzymes .

Mechanism of Action

The mechanism of action of N-[2,2-bis(ethylsulfanyl)acetyl]-N’-phenylurea involves its interaction with specific molecular targets. The ethylsulfanyl groups and phenylurea moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea, enabling comparative analysis of their physicochemical properties, hazards, and reactivity.

3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS 32022-55-2)

Structural Differences :

  • Replaces the bis(ethylsulfanyl)acetyl group with a 3-(dimethylamino)propyl chain.
  • Retains the phenylurea core but introduces a tertiary amine substituent.

Key Properties :

Property Value/Description Source
Molar mass 221.3 g/mol
Physical state Powder
Melting point 321.5 °C
Hazards Unclassified; avoid inhalation/skin contact
Stability Stable under recommended storage (2–8°C); incompatible with strong oxidizers
Toxicity No available toxicological data

Comparison Insights :

  • Both compounds require precautions against inhalation and dermal exposure, but 3-[3-(dimethylamino)propyl]-1-phenylurea lacks classified hazards.
2-[2,2-Bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide (CAS 338394-35-7)

Structural Differences :

  • Replaces the urea group with a hydrazinecarbothioamide (NHNHCSSNH₂) moiety.
  • Substitutes the phenyl group with a trifluoromethylphenyl ring.

Key Properties :

Property Value/Description Source
Molar mass 397.5 g/mol
XLogP3 4.1 (high lipophilicity)
Hydrogen bond donors/acceptors 3/7
Complexity 418 (high structural complexity)

Comparison Insights :

  • The ethylsulfanyl groups in both compounds contribute to high lipophilicity (XLogP3 = 4.1), suggesting similar solubility challenges.
  • nitrogen oxides).
Ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiolo[4,5-c]pyrrole-4-carboxylate

Structural Differences :

  • Features a dithiolo-pyrrole core with butylsulfanyl and ester groups.
  • Shares sulfur-rich substituents but lacks the urea/hydrazine backbone.

Key Properties :

  • No explicit data in evidence, but sulfur-rich structures are typically prone to oxidation and may generate hazardous decomposition products (e.g., SOx).

Comparison Insights :

  • Sulfur-containing compounds like this and the target molecule may require strict storage conditions (e.g., inert atmospheres) to prevent oxidation.

Biological Activity

3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound belongs to a class of substituted ureas, which are known for their varied biological activities. The general structure can be represented as follows:

R1C(O)N(1)HC(S)N(3)R2R3\text{R}_1C(O)N(1)HC(S)N(3)\text{R}_2\text{R}_3

where R1R_1 is the acyl group and R2R_2 and R3R_3 are substituents that can influence the biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiourea derivatives possess antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative species. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic processes .

Anticancer Activity

Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, derivatives of thiourea have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of sulfur in the structure may enhance interactions with biological targets involved in cancer progression .

Anti-inflammatory Effects

Anti-inflammatory properties have also been observed in related compounds. These effects are typically attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiourea derivatives, including this compound:

  • Antibacterial Screening : A study investigated the antibacterial efficacy of various thiourea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antibacterial agents .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that specific substitutions on the thiourea backbone could enhance cytotoxicity. For instance, modifications to the phenyl group were found to increase apoptosis rates in breast cancer cells .
  • Anti-inflammatory Mechanisms : Research highlighted that thioureas could inhibit the production of nitric oxide (NO) in macrophages, a key mediator in inflammatory responses. This points towards their potential use in managing conditions like arthritis or chronic inflammation .

Data Table: Biological Activities of Thiourea Derivatives

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
CytotoxicityMCF-7 (breast cancer cells)Increased apoptosis
Anti-inflammatoryRAW 264.7 macrophagesReduced NO production

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : Synthesis typically involves coupling 2,2-bis(ethylsulfanyl)acetyl chloride with 1-phenylurea under controlled conditions. Optimization includes:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Scalability requires batch-wise purification and monitoring via TLC/HPLC .
    • Table 1 : Key Reaction Parameters
StepConditionsYield Optimization Tips
Acylation0–5°C, anhydrous DCMSlow addition of acyl chloride
WorkupAqueous NaHCO₃ washpH control to avoid decomposition
PurificationColumn chromatographyGradient elution for resolution

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., thioether protons at δ 2.5–3.0 ppm, urea NH signals at δ 5.5–6.5 ppm).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and molecular ion ([M+H]⁺) verification.
  • Elemental Analysis : Validates empirical formula (C, H, N, S content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from:

  • Variable Purity : Standardize synthesis and purification protocols (e.g., HPLC purity thresholds).
  • Assay Conditions : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Statistical Validation : Apply meta-analysis tools (e.g., RevMan) to compare datasets and identify outliers. Cross-validate findings using orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) .

Q. What in silico strategies are recommended to elucidate the interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to enzymes (e.g., kinases) with flexible ligand sampling.
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (GROMACS) to assess stability over 100 ns trajectories.
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .

Q. How can the chemical stability of this compound be systematically evaluated under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Track degradation products via UPLC-PDA at 254 nm. Major degradation pathways (hydrolysis, oxidation) are identified through pH-dependent studies .

Data Contradiction Analysis Framework

Table 2 : Steps to Address Discrepancies in Experimental Data

StepActionTools/Techniques
Reproducibility CheckReplicate experiments under standardized conditionsSOPs, lab journals
Analytical ValidationRe-analyze samples using LC-MS/MSTriple-quadrupole MS
Statistical AnalysisPerform ANOVA or Bayesian inferenceR, Python (SciPy, PyMC3)
Mechanistic StudyProbe reaction intermediates (e.g., TEMPO trapping)ESR spectroscopy

Theoretical and Methodological Considerations

  • Link to Conceptual Frameworks : Anchor studies in urea chemistry (e.g., hydrogen-bonding propensity) or thioether reactivity (e.g., nucleophilic substitution) to guide hypothesis generation .
  • Experimental Design : Use factorial designs (e.g., 2³ factorial for solvent, temperature, catalyst screening) to efficiently explore parameter spaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.